Cas no 99818-05-0 (Oxirane, [(hexylthio)methyl]-)
![Oxirane, [(hexylthio)methyl]- structure](https://www.kuujia.com/scimg/cas/99818-05-0x500.png)
Oxirane, [(hexylthio)methyl]- Chemical and Physical Properties
Names and Identifiers
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- Oxirane, [(hexylthio)methyl]-
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Oxirane, [(hexylthio)methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-51278911-10.0g |
2-[(hexylsulfanyl)methyl]oxirane |
99818-05-0 | 95% | 10.0g |
$2438.0 | 2022-11-28 | |
Enamine | BBV-51278911-5.0g |
2-[(hexylsulfanyl)methyl]oxirane |
99818-05-0 | 95% | 5.0g |
$1939.0 | 2022-11-28 | |
Enamine | BBV-51278911-1.0g |
2-[(hexylsulfanyl)methyl]oxirane |
99818-05-0 | 95% | 1.0g |
$739.0 | 2022-11-28 | |
Enamine | BBV-51278911-2.5g |
2-[(hexylsulfanyl)methyl]oxirane |
99818-05-0 | 95% | 2.5g |
$1531.0 | 2022-11-28 |
Oxirane, [(hexylthio)methyl]- Related Literature
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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5. Book reviews
Additional information on Oxirane, [(hexylthio)methyl]-
Professional Introduction to Oxirane, [(hexylthio)methyl]- (CAS No. 99818-05-0)
Oxirane, [(hexylthio)methyl]-, identified by the CAS number 99818-05-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, featuring a hexylthio substituent attached to an oxirane ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The oxirane ring, also known as an epoxide, is a three-membered cyclic ether that is highly reactive due to the strain in its ring structure. This reactivity allows it to participate in a wide range of chemical transformations, making it a versatile building block in organic synthesis. The introduction of a hexylthio group into the oxirane framework enhances its solubility and reactivity, making it particularly useful in pharmaceutical applications where solubility and bioavailability are critical factors.
In recent years, Oxirane, [(hexylthio)methyl]- has been explored for its potential applications in drug development. The compound's ability to undergo nucleophilic ring opening reactions makes it an excellent candidate for the synthesis of various heterocyclic compounds. These heterocycles are frequently found in pharmaceuticals due to their ability to interact with biological targets and modulate biological processes.
One of the most promising areas of research involving this compound is its use as a precursor in the synthesis of novel antiviral and anticancer agents. The oxirane ring can be functionalized to introduce specific pharmacophores that are known to interact with viral enzymes or cancer cell receptors. For instance, studies have shown that derivatives of this compound can inhibit the replication of certain viruses by interfering with their replication machinery.
Moreover, the hexylthio group provides a hydrophobic anchor that can improve the membrane permeability of drug molecules. This property is particularly valuable in the development of oral medications where poor bioavailability can significantly limit therapeutic efficacy. By incorporating this moiety into drug candidates, researchers aim to enhance their pharmacokinetic profiles and improve patient outcomes.
The compound's reactivity also makes it a useful tool in polymer chemistry. Oxirane-based monomers can be polymerized to form materials with unique properties such as biodegradability and biocompatibility. These polymers are being investigated for use in drug delivery systems where controlled release of therapeutic agents is essential.
In academic research, Oxirane, [(hexylthio)methyl]- has been employed in various synthetic methodologies to develop new synthetic routes for complex molecules. Its role as an intermediate in cross-coupling reactions and other transformations has enabled chemists to access previously inaccessible scaffolds. This has opened up new avenues for drug discovery and material science innovation.
The industrial applications of this compound are also noteworthy. In addition to pharmaceuticals, it is being explored for use in agrochemicals and specialty chemicals where its unique properties can contribute to the development of more effective and environmentally friendly products. The ability to tailor its reactivity through functionalization allows for a wide range of applications across different industries.
As research continues to advance, the potential uses for Oxirane, [(hexylthio)methyl]- are expected to grow. The combination of its reactive oxirane ring and hydrophobic hexylthio group makes it a versatile compound that can be adapted for numerous applications. Whether in academic research or industrial settings, this compound represents a significant asset in the chemical toolbox available to scientists and engineers today.
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